

# Confluentin: A Technical Guide to its Natural Source, Isolation, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Confluentin

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## Abstract

**Confluentin**, a bioactive secondary metabolite, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of **confluentin**, focusing on its natural source, detailed isolation and purification protocols, physicochemical properties, and its molecular mechanism of action in cancer cells. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

## Natural Source

**Confluentin** is a natural product isolated from the fruiting bodies of the terrestrial polypore mushroom, *Albatrellus flettii*. This mushroom is native to regions of British Columbia.<sup>[1][2]</sup>

## Isolation and Purification of Confluentin

The isolation of **confluentin** from *Albatrellus flettii* is achieved through a multi-step process involving solvent extraction and chromatographic purification. The following protocol is based on established methodologies.<sup>[1][3]</sup>

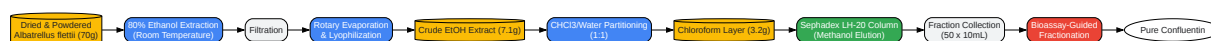
## Experimental Protocol: Extraction and Initial Fractionation

- Preparation of Fungal Material: Oven-dried and powdered fruiting bodies of *A. flettii* (70 g) are used as the starting material.
- Solvent Extraction: The powdered mushroom is extracted with 80% ethanol at room temperature. The mixture is filtered, and the filtrate is collected.
- Solvent Removal and Lyophilization: The ethanol is removed from the filtrate using a rotary evaporator, and the resulting aqueous extract is lyophilized to yield a crude ethanol extract (7.1 g).
- Liquid-Liquid Partitioning: The crude extract is resuspended in chloroform ( $\text{CHCl}_3$ ) and partitioned with an equal volume of water. The lower chloroform layer, which contains **confluentin**, is collected. This step yields approximately 3.2 g of solid material.

## Experimental Protocol: Chromatographic Purification

- Column Chromatography: The chloroform extract is subjected to Sephadex LH-20 column chromatography (1000 x 26 mm i.d.).
- Sample Loading: The extract (640 mg per run, dissolved in methanol to a concentration of 80 mg/mL) is loaded onto the column.
- Elution: The column is eluted with methanol as the mobile phase.
- Fraction Collection: 50 fractions of 10 mL each are collected.
- Bioassay-Guided Fractionation: The fractions are screened for anti-cell viability activity to identify those containing the active compounds, including **confluentin**.

## Experimental Workflow



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**Caption:** Isolation and purification workflow for **confluentin**.

## Physicochemical and Biological Data

### Physicochemical Properties of Confluentin

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>30</sub> O <sub>2</sub>	PubChem CID: 10381750
Molecular Weight	326.47 g/mol	PubChem CID: 10381750
Exact Mass	326.2246 g/mol	PubChem CID: 10381750
XLogP3	6.7	PubChem CID: 10381750
Hydrogen Bond Donor Count	1	PubChem CID: 10381750
Hydrogen Bond Acceptor Count	2	PubChem CID: 10381750
Rotatable Bond Count	7	PubChem CID: 10381750

### Spectroscopic Data

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are crucial for the structural elucidation and confirmation of **confluentin**.

- <sup>1</sup>H and <sup>13</sup>C NMR:** The chemical shifts and coupling constants from <sup>1</sup>H and <sup>13</sup>C NMR spectra provide the carbon-hydrogen framework of the molecule.
- HSQC (Heteronuclear Single Quantum Coherence):** This 2D NMR technique establishes the direct one-bond correlations between protons and their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation):** This 2D NMR technique reveals long-range (two- and three-bond) correlations between protons and carbons, which is essential for assembling the molecular structure.
- Mass Spectrometry (MS):** Provides the accurate mass of the molecule, which helps in determining the molecular formula. Fragmentation patterns can further confirm the structure.

Note: While specific raw spectral data is not provided in this guide, researchers should refer to the primary literature for detailed spectral assignments.

## Biological Activity of Confluentin

**Confluentin** has demonstrated significant anti-cancer properties, particularly against human colon cancer cells.[\[1\]](#)[\[2\]](#)

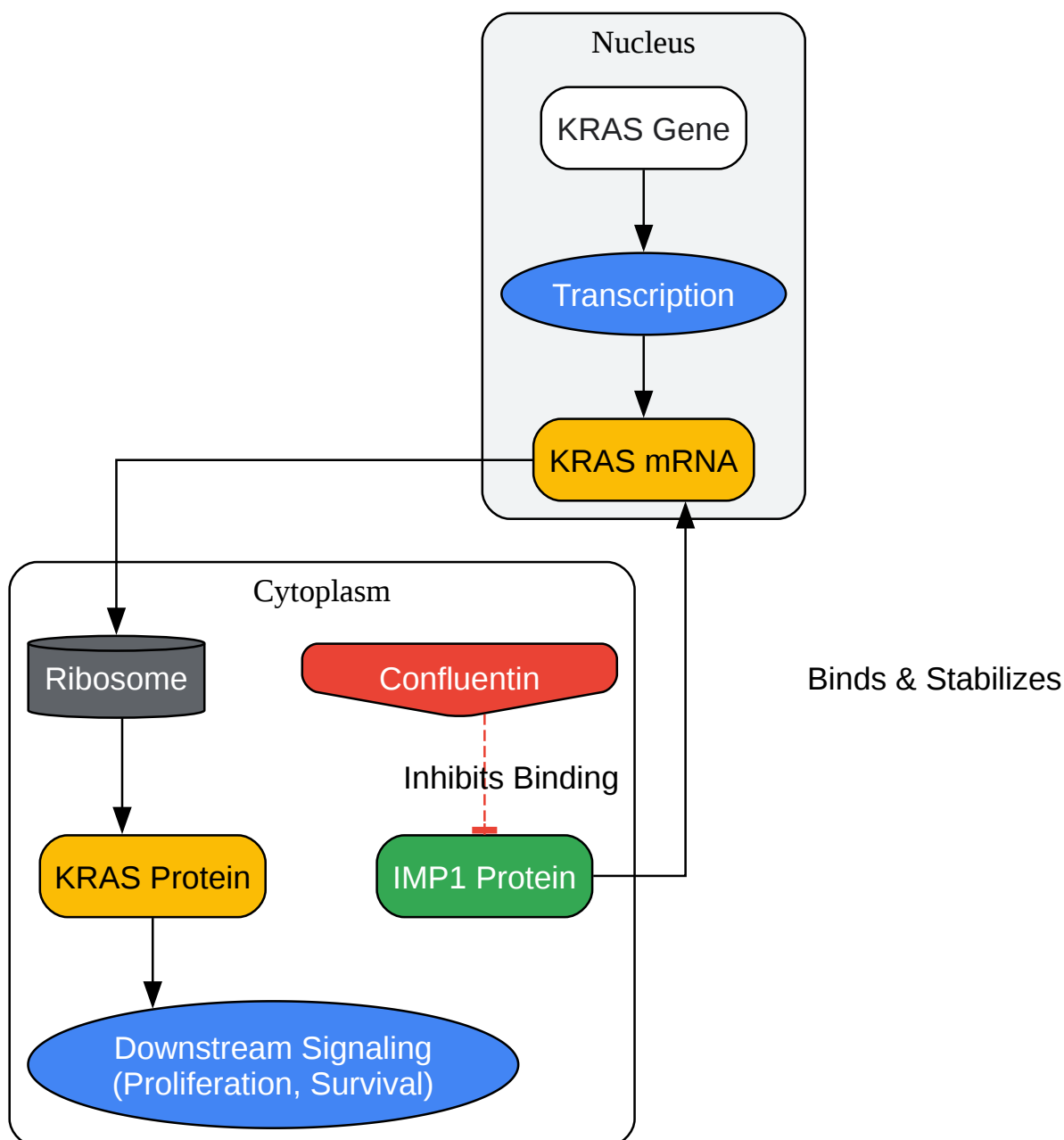
Cell Line	Activity	IC <sub>50</sub> Value	Reference
HeLa (Cervical Cancer)	Anti-cell viability	-	<a href="#">[1]</a>
SW480 (Colon Cancer)	Anti-cell viability	-	<a href="#">[1]</a>
HT29 (Colon Cancer)	Anti-cell viability	-	<a href="#">[1]</a>
SW480 (Colon Cancer)	Apoptosis Induction & Cell Cycle Arrest	-	<a href="#">[1]</a> <a href="#">[2]</a>

## Molecular Mechanism of Action

**Confluentin** exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.

### Down-regulation of KRAS Expression

**Confluentin** has been shown to suppress the expression of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), a protein frequently mutated in various cancers.[\[1\]](#)[\[2\]](#) The mechanism involves the inhibition of the physical interaction between the oncogenic insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) and KRAS mRNA.[\[1\]](#)[\[2\]](#) By binding to the KH1&2 di-domains of IMP1, **confluentin** prevents IMP1 from binding to and stabilizing the KRAS transcript, leading to a decrease in KRAS protein levels.[\[1\]](#)[\[2\]](#)



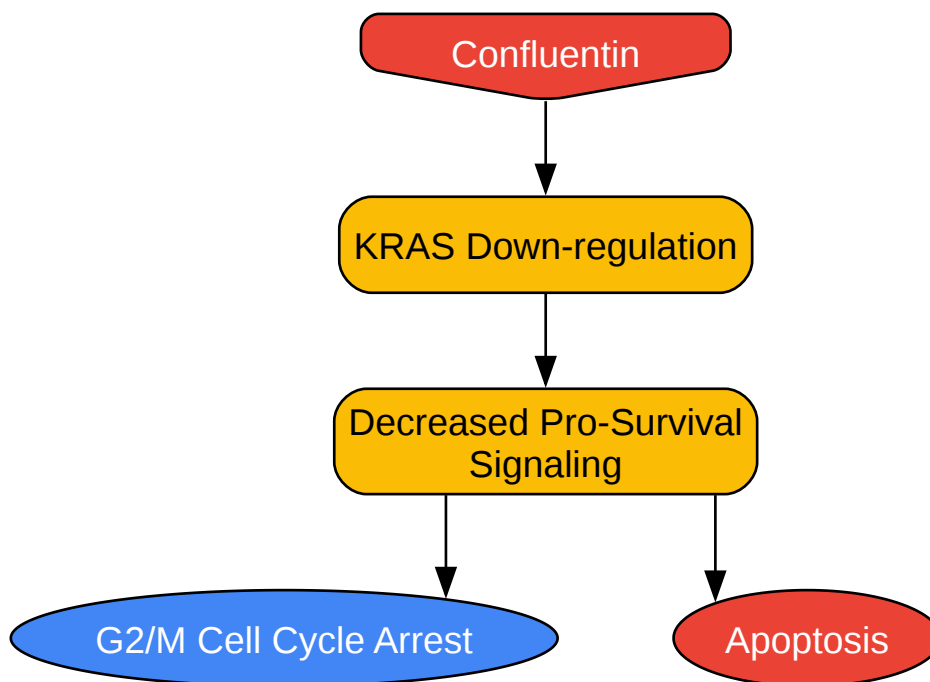
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**Caption:** Confluentin's mechanism of KRAS down-regulation.

## Induction of Apoptosis and Cell Cycle Arrest

In addition to its effect on KRAS, **confluentin** induces apoptosis (programmed cell death) and causes cell cycle arrest at the G2/M phase in human colon cancer cells.[1][2] The precise

molecular cascade leading to apoptosis following **confluentin** treatment is an area of ongoing research but is likely linked to the reduction in the pro-survival signals typically driven by KRAS.



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**Caption:** Logical flow of **confluentin**-induced apoptosis.

## Conclusion

**Confluentin**, a natural product from the mushroom *Albatrellus flettii*, demonstrates significant potential as an anti-cancer agent. Its well-defined mechanism of action, involving the targeted down-regulation of KRAS expression and the induction of apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the isolation, characterization, and therapeutic development of **confluentin**.

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## References

- 1. Grifolin, neogrifolin and confluentin from the terricolous polypore *Albatrellus flettii* suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grifolin, neogrifolin and confluentin from the terricolous polypore *Albatrellus flettii* suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-RNA interaction dynamics reveal key regulators of oncogenic KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
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